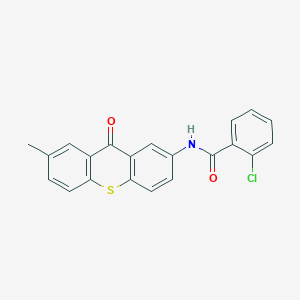
5-chloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-chloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide" is a complex organic molecule with potential applications in various fields of scientific research. The combination of its structural features, including the thiophene and oxadiazole rings, as well as the presence of a pyrrole moiety, makes it a compound of interest for medicinal chemists and researchers exploring new synthetic methodologies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:
Thiophene-2-carboxylic Acid Formation: : The starting point is often thiophene-2-carboxylic acid, which undergoes chlorination to introduce the chlorine atom at the 5-position.
Formation of 1-Ethyl-1H-Pyrrole-2-Carboxaldehyde: : Synthesis of the pyrrole moiety starts from suitable pyrrole derivatives, where an ethyl group is introduced at the nitrogen atom.
Oxadiazole Ring Synthesis: : The 1-ethyl-1H-pyrrole-2-carboxaldehyde undergoes reaction with appropriate precursors to form the oxadiazole ring.
Coupling Reactions: : The intermediate compounds are coupled using suitable reagents and catalysts to form the final product, ensuring that the desired thiophene, oxadiazole, and pyrrole functionalities are present in the target molecule.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimized conditions, such as solvent selection, temperature control, and the use of high-efficiency catalysts, are crucial to maximize yield and purity. Continuous flow reactors and advanced separation techniques might also be employed to enhance production efficiency.
化学反応の分析
Types of Reactions it Undergoes: The compound can undergo several types of chemical reactions:
Oxidation: : Introduction of oxygen can modify the thiophene or pyrrole rings, potentially altering the compound’s biological activity.
Reduction: : Reduction reactions can change functional groups, such as converting carbonyl groups to alcohols.
Substitution: : Functional groups attached to the aromatic rings can be replaced by other groups, depending on the reaction conditions.
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: : Halogenating agents, alkylating agents, and nucleophiles are employed under controlled conditions to ensure specific substitution.
Oxidation Products: : Various oxidized derivatives depending on the site and degree of oxidation.
Reduction Products: : Alcohols and reduced heterocyclic derivatives.
Substitution Products: : A range of substituted thiophenes, oxadiazoles, and pyrroles, with different functional groups replacing the original substituents.
科学的研究の応用
Chemistry: The compound's unique structure makes it a valuable candidate for studies in synthetic chemistry. It serves as a precursor for further functionalized derivatives, enabling the exploration of new chemical reactivity and properties.
Biology: In biological research, compounds with thiophene and oxadiazole rings are often investigated for their potential as enzyme inhibitors or bioactive molecules. The inclusion of a pyrrole moiety can enhance binding affinity to biological targets.
Medicine: Medically, such compounds are explored for their pharmacological properties. The specific interactions with biological receptors and enzymes can make them candidates for drug development, particularly in targeting diseases where thiophene and oxadiazole derivatives have shown efficacy.
Industry: Industrially, this compound might find applications in material science, such as in the development of novel polymers or as a component in electronic devices due to its aromatic and heterocyclic nature.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The thiophene, oxadiazole, and pyrrole rings can interact with enzyme active sites or receptors, influencing biological pathways. These interactions often result in inhibition of enzyme activity or modulation of receptor functions, contributing to the compound's biological effects.
類似化合物との比較
Similar Compounds:
5-chloro-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide: : Lacks the oxadiazole and pyrrole rings, potentially resulting in different reactivity and biological activity.
5-chloro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide: : Similar structure but with a methyl group instead of an ethyl group on the pyrrole ring.
5-chloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,3-oxadiazol-5-yl)methyl)thiophene-2-carboxamide: : Different positioning of the nitrogen atoms in the oxadiazole ring.
Uniqueness: The uniqueness of 5-chloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide lies in its specific combination of the thiophene, oxadiazole, and pyrrole rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, differentiating it from similar compounds and making it a valuable molecule for various scientific investigations.
特性
IUPAC Name |
5-chloro-N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-2-19-7-3-4-9(19)13-17-12(21-18-13)8-16-14(20)10-5-6-11(15)22-10/h3-7H,2,8H2,1H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBBHCMFRSGHKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-1-(4-fluorophenethyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2415292.png)
![3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B2415294.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2415295.png)

![2-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2415299.png)

![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2415303.png)
![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2415305.png)
![2-{4-[(3-Chlorobenzyl)oxy]phenyl}-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2415307.png)

![3'-(4-fluorophenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2415309.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B2415310.png)
![7-Chloro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2415312.png)
